Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate
Overview
Description
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate is an organic compound with the molecular formula C11H16O2. It is a methyl ester derivative of 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: Formation of 2,6,6-trimethylcyclohexa-1,3-diene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2,6,6-Trimethylcyclohexa-1,3-diene-1-carboxaldehyde: Contains an aldehyde group instead of an ester group.
2,6,6-Trimethylcyclohexa-1,3-diene-1-carboxylic acid: The parent carboxylic acid of the methyl ester.
Uniqueness
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of other organic compounds and in the fragrance industry.
Biological Activity
Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate (CAS No. 10063-97-5) is a chemical compound with the molecular formula CHO and a molecular weight of approximately 180.247 g/mol. This compound has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 10063-97-5 |
Molecular Formula | CHO |
Molecular Weight | 180.247 g/mol |
Synonyms | Various (e.g., SCHEMBL11179673) |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are essential for neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of great therapeutic interest. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and pathways .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of mitochondrial function and reactive oxygen species (ROS) generation . Further research is needed to elucidate the specific pathways involved and the effectiveness in various cancer types.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, confirming its potential as an effective antioxidant agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests a promising role in managing inflammatory conditions .
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its antioxidant and anti-inflammatory effects.
- Clinical Trials : Conducting clinical trials to assess its efficacy and safety in humans.
- Formulation Development : Exploring its potential as an ingredient in nutraceuticals or pharmaceuticals aimed at oxidative stress-related diseases.
Properties
IUPAC Name |
methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h5-6H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHAZNNVRXKKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551940 | |
Record name | Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10063-97-5 | |
Record name | Methyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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